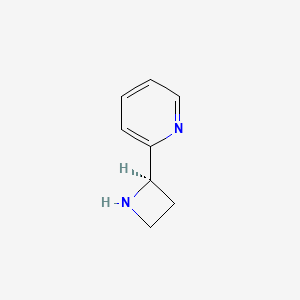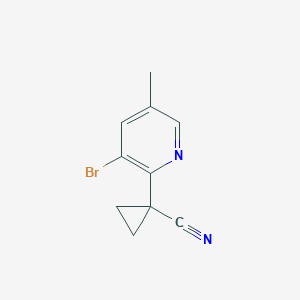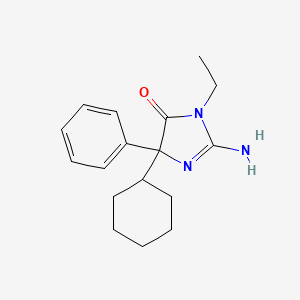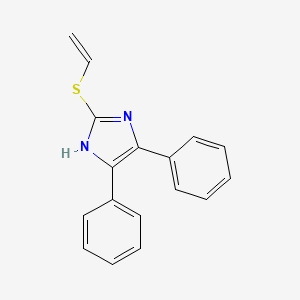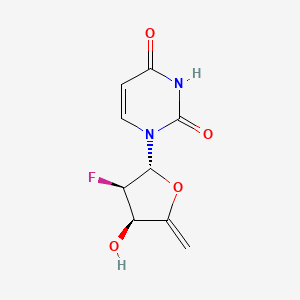![molecular formula C24H24Cl2N2O B12936869 1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine CAS No. 5428-35-3](/img/structure/B12936869.png)
1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine is an organic compound that belongs to the class of imidazolidines. This compound is characterized by the presence of two 4-chlorobenzyl groups and one 4-methoxyphenyl group attached to the imidazolidine ring. Imidazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine typically involves the reaction of 4-chlorobenzylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the imidazolidine ring. Commonly used catalysts for this reaction include acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones.
Reduction: Reduction reactions can lead to the formation of imidazolidines with different substituents.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-bis(4-chlorobenzyl)imidazolidine: Lacks the methoxy group, which may affect its biological activity.
2-(4-methoxyphenyl)imidazolidine: Lacks the chlorobenzyl groups, which can influence its chemical reactivity.
1,3-bis(4-methoxybenzyl)imidazolidine: Contains methoxy groups instead of chlorobenzyl groups, leading to different properties.
Uniqueness
1,3-bis(4-chlorobenzyl)-2-(4-methoxyphenyl)imidazolidine is unique due to the presence of both chlorobenzyl and methoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance its reactivity and potential therapeutic applications compared to similar compounds.
Propiedades
Número CAS |
5428-35-3 |
|---|---|
Fórmula molecular |
C24H24Cl2N2O |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
1,3-bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine |
InChI |
InChI=1S/C24H24Cl2N2O/c1-29-23-12-6-20(7-13-23)24-27(16-18-2-8-21(25)9-3-18)14-15-28(24)17-19-4-10-22(26)11-5-19/h2-13,24H,14-17H2,1H3 |
Clave InChI |
OEECGNGFPFSXNO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-](/img/structure/B12936796.png)
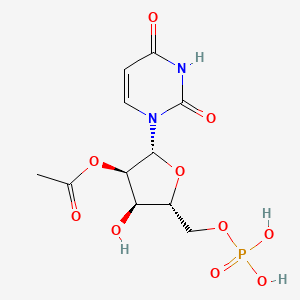
![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)
![4-[(4-Methoxyacridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12936814.png)
![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)
